molecular formula C7H10BrNO2S2 B3156030 5-Bromo-N-isopropylthiophene-2-sulfonamide CAS No. 81597-54-8

5-Bromo-N-isopropylthiophene-2-sulfonamide

Cat. No. B3156030
CAS RN: 81597-54-8
M. Wt: 284.2 g/mol
InChI Key: CDWTZOFXZRAQLW-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropylthiophene-2-sulfonamide is a chemical compound that has gained increasing attention in the scientific community due to its potential as a research tool. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in depth.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropylthiophene-2-sulfonamide involves its binding to the active site of metalloproteases, which inhibits their activity. This compound has been shown to be selective for certain types of metalloproteases, such as matrix metalloproteases (MMPs), which are involved in various physiological processes. By inhibiting MMP activity, 5-Bromo-N-isopropylthiophene-2-sulfonamide can modulate various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-Bromo-N-isopropylthiophene-2-sulfonamide have been studied extensively. This compound has been shown to inhibit the activity of MMPs, which are involved in various physiological processes such as tissue remodeling, angiogenesis, and inflammation. Inhibition of MMP activity by 5-Bromo-N-isopropylthiophene-2-sulfonamide has been shown to have therapeutic potential in various diseases such as cancer, arthritis, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

5-Bromo-N-isopropylthiophene-2-sulfonamide has several advantages as a research tool. This compound is selective for certain types of metalloproteases, which allows for the study of specific biological processes. Additionally, 5-Bromo-N-isopropylthiophene-2-sulfonamide has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 5-Bromo-N-isopropylthiophene-2-sulfonamide. One direction is the development of more selective inhibitors of metalloproteases, which can be used to study specific biological processes. Another direction is the development of 5-Bromo-N-isopropylthiophene-2-sulfonamide as a therapeutic agent for various diseases such as cancer, arthritis, and cardiovascular diseases. Additionally, the use of 5-Bromo-N-isopropylthiophene-2-sulfonamide in combination with other drugs or therapies may have synergistic effects that can enhance its therapeutic potential. Overall, further research on 5-Bromo-N-isopropylthiophene-2-sulfonamide is necessary to fully understand its potential as a research tool and therapeutic agent.

Scientific Research Applications

5-Bromo-N-isopropylthiophene-2-sulfonamide has been used extensively in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in many physiological processes such as tissue remodeling, angiogenesis, and inflammation. By inhibiting metalloprotease activity, 5-Bromo-N-isopropylthiophene-2-sulfonamide can be used to study the role of these enzymes in various biological processes.

properties

IUPAC Name

5-bromo-N-propan-2-ylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2S2/c1-5(2)9-13(10,11)7-4-3-6(8)12-7/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTZOFXZRAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238273
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isopropylthiophene-2-sulfonamide

CAS RN

81597-54-8
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81597-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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